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molecular formula C7H12F3NO B1392918 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine CAS No. 743402-57-5

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

Cat. No. B1392918
M. Wt: 183.17 g/mol
InChI Key: AWHZGSFJGAXLAR-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

A suspension of 3.11 g (9.80 mmol) of benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate and 300 mg Pd/C (10%) in 30 mL of MeOH was hydrogenated at RT and 3 bar hydrogen pressure for 4 hours. The catalyst was filtered off and the filtrate was evaporated down in vacuo. Yield: 1.82 g (quant. yield); C7H12F3NO (M=183.172); calc.: molpeak (M+H)+: 184; found: molpeak (M+H)+: 184; Rf value: 0.20 (silica gel, EtOAc/MeOH/conc. aqueous ammonia 5:5:0.5).
Name
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[CH:3]([CH:5]1[CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6]1)[OH:4].[H][H]>CO.[Pd]>[F:22][C:2]([F:1])([F:21])[CH:3]([CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[OH:4]

Inputs

Step One
Name
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Quantity
3.11 g
Type
reactant
Smiles
FC(C(O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down in vacuo

Outcomes

Product
Name
Type
Smiles
FC(C(O)C1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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